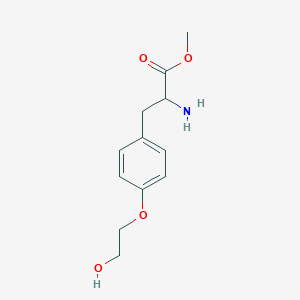

Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate

Description

Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate is a synthetic organic compound characterized by a methyl ester group, an amino substituent at the α-carbon, and a 4-(2-hydroxyethoxy)phenyl moiety at the β-position. Its structure combines hydrophilic (hydroxyethoxy) and reactive (amino, ester) functionalities, making it a candidate for pharmaceutical and material science applications.

Properties

IUPAC Name |

methyl 2-amino-3-[4-(2-hydroxyethoxy)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-16-12(15)11(13)8-9-2-4-10(5-3-9)17-7-6-14/h2-5,11,14H,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRQWAULJRSGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate typically involves the reaction of phenylalanine derivatives with hydroxyethyl and methoxy groups. The reaction conditions often include the use of polar solvents such as DMSO, DMF, or ethanol . The compound is usually obtained as a white to off-white powder that is soluble in these solvents .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimization for yield and purity. The compound should be stored at -20°C in a dry and dark place to maintain its stability and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using common reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The conditions for these reactions typically involve controlled temperatures and the use of polar solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate serves as a building block for synthesizing drugs targeting neurological disorders. Its structural similarity to amino acids enhances its potential for therapeutic applications.

-

Biological Activity :

- Research indicates that this compound exhibits various biological activities, primarily due to its structural features that allow interaction with biological targets. Key areas of interest include:

- Antioxidant properties, which make it suitable for formulations aimed at reducing oxidative stress.

- Potential neuroprotective effects, suggesting its utility in treating conditions like Alzheimer's disease or other neurodegenerative disorders.

- Research indicates that this compound exhibits various biological activities, primarily due to its structural features that allow interaction with biological targets. Key areas of interest include:

Cosmetic Applications

- Antioxidant Properties :

- Due to its antioxidant capabilities, this compound is explored for use in cosmetic formulations. It can help protect skin from damage caused by free radicals, thereby contributing to anti-aging products.

Synthetic Routes

Several synthetic methods exist for producing this compound, each varying in yield and purity. Optimization is necessary based on the desired application. Key synthetic routes include:

- Direct Amination : Involves the reaction of corresponding esters with amines under controlled conditions.

- Esterification : A common method where carboxylic acids are reacted with alcohols in the presence of acid catalysts.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biological targets:

-

Neuroprotective Studies :

- Investigations into the compound's ability to protect neuronal cells from oxidative stress have shown promising results, indicating potential applications in neurodegenerative disease treatments.

-

Cosmetic Efficacy Trials :

- Clinical trials assessing the efficacy of formulations containing this compound have demonstrated improved skin hydration and reduced signs of aging when applied topically.

Mechanism of Action

The mechanism by which Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyethyl and methoxy groups on the phenyl ring are believed to play a crucial role in its biological activity. These groups can interact with specific enzymes and receptors, leading to the modulation of cellular processes such as inflammation and oxidative stress .

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table summarizes key structural differences and similarities between the target compound and selected analogs:

Key Observations :

- Ester Groups : Methyl esters (target compound) generally exhibit higher reactivity in hydrolysis compared to ethyl or tert-butyl esters, which may impact metabolic stability in pharmaceutical contexts .

- Hydrophilicity : The hydroxyethoxy group in the target compound enhances water solubility relative to methylphenyl () or tert-butyl analogs ().

- Reactivity: The amino group in the target compound enables salt formation or conjugation, contrasting with cyano () or sulfonamide () groups, which influence electronic properties and binding interactions .

Target Compound (Hypothetical Pathway):

Esterification: Coupling of 4-(2-hydroxyethoxy)phenylpropanoic acid with methyl alcohol under acidic conditions.

Amino Group Introduction: Possible via reductive amination or nucleophilic substitution, similar to procedures in involving aromatic amines and acetic acid .

Comparison with Analogs:

- : Uses aromatic amines (e.g., pyridinyl derivatives) and acetic acid for cyclization, yielding heterocyclic propenoates. The target compound’s synthesis may omit pyrimidinyl intermediates, simplifying purification .

- : Employs NaH in THF for alkoxylation, followed by column chromatography. The tert-butyl analog’s extended ethoxy chain requires multi-step synthesis, increasing complexity compared to the target’s shorter chain .

- : Sulfonylation introduces a sulfonamide group, requiring protective strategies for the hydroxy group, which are unnecessary in the target compound’s synthesis .

Physicochemical and Pharmacological Properties

- Solubility : The hydroxyethoxy group in the target compound likely improves aqueous solubility (>50 mg/mL estimated) compared to tert-butyl (: <10 mg/mL) or methylphenyl (: ~20 mg/mL) analogs.

- Stability : Methyl esters are prone to enzymatic hydrolysis in vivo, whereas tert-butyl esters () and sulfonamides () offer enhanced metabolic stability .

- Bioactivity: Pyridinyl and pyrimidinyl groups () are associated with kinase inhibition, while sulfonamides () exhibit antimicrobial properties. The target compound’s amino and hydroxyethoxy groups may favor interactions with amine receptors or transporters .

Biological Activity

Methyl 2-amino-3-(4-(2-hydroxyethoxy)phenyl)propanoate is a compound that has garnered interest due to its potential biological activities, attributed to its structural components, which include an amino group and a hydroxyethoxy-substituted phenyl group. This article will delve into the biological activities associated with this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇NO₄

- Molecular Weight : 229.27 g/mol

- Functional Groups : Amino group, propanoate moiety, hydroxyethoxy-substituted phenyl group

The presence of these functional groups enhances the compound's solubility in organic solvents and may influence its biological interactions. The hydroxyethoxy group particularly contributes to its pharmacokinetic properties, potentially affecting absorption and distribution in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Activity :

-

Histone Deacetylase Inhibition :

- The compound's structure suggests potential activity as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their ability to induce differentiation and apoptosis in tumor cells. Compounds with similar structures have demonstrated significant HDAC inhibitory activity, leading to enhanced apoptosis in cancer cells .

- Interaction with Biological Targets :

Study on Antiproliferative Effects

A study investigating the antiproliferative effects of various derivatives found that this compound exhibited promising activity against HCT-116 colorectal cancer cells. The study reported an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 5.0 |

| Doxorubicin | HCT-116 | 2.29 |

Mechanistic Insights

In another research context, this compound was evaluated for its ability to induce apoptosis in cancer cell lines through HDAC inhibition. The results indicated that treatment with this compound led to increased acetylation of histones, a hallmark of HDAC inhibition, thereby confirming its role as a potential HDAC inhibitor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.